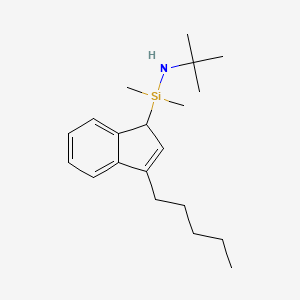
N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine: is an organic compound with the molecular formula C19H29NSi It is a derivative of indene, a bicyclic hydrocarbon, and contains a tert-butyl group, a pentyl chain, and a dimethylsilylamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine typically involves the reaction of 3-pentyl-1H-indene with tert-butylamine and dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. A common solvent used in this reaction is tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The silylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and organometallic reagents (e.g., Grignard reagents) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indene derivatives, while reduction can produce fully hydrogenated indene compounds.
科学的研究の応用
Chemistry: In chemistry, N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be utilized in the development of new materials and catalysts.
Biology and Medicine: The compound’s structural features make it a candidate for biological studies, particularly in the design of bioactive molecules. It may be explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may find applications in the development of polymers, coatings, and electronic materials.
作用機序
The mechanism of action of N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine involves its interaction with specific molecular targets and pathways. The silylamine group can participate in coordination chemistry, forming complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. Additionally, the compound’s hydrophobic and steric properties influence its reactivity and interactions with other molecules.
類似化合物との比較
- N-tert-Butyl(3-butenyl-1H-indene-1-yl)dimethylsilylamine
- N-tert-Butyl(3-butyl-1H-indene-1-yl)dimethylsilylamine
- tert-Butyl(3-pentyl-1H-indene-1-yl)dimethylsilylamine
Comparison: Compared to its similar compounds, N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine exhibits unique properties due to the presence of the pentyl chain. This longer alkyl chain can influence the compound’s solubility, reactivity, and overall stability. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its behavior in chemical reactions.
特性
CAS番号 |
357604-90-1 |
|---|---|
分子式 |
C20H33NSi |
分子量 |
315.6 g/mol |
IUPAC名 |
N-[dimethyl-(3-pentyl-1H-inden-1-yl)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C20H33NSi/c1-7-8-9-12-16-15-19(18-14-11-10-13-17(16)18)22(5,6)21-20(2,3)4/h10-11,13-15,19,21H,7-9,12H2,1-6H3 |
InChIキー |
OGWOBVUUYKCMTG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(C2=CC=CC=C21)[Si](C)(C)NC(C)(C)C |
正規SMILES |
CCCCCC1=CC(C2=CC=CC=C21)[Si](C)(C)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















